Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate follows established International Union of Pure and Applied Chemistry conventions for polysubstituted naphthalene derivatives. The compound is officially designated as this compound according to multiple chemical databases, reflecting the specific positioning of functional groups on the naphthalene backbone. The Chemical Abstracts Service has assigned the registry number 59883-07-7 to this compound, which serves as its unique identifier in chemical literature and commercial applications. Alternative nomenclature systems have generated several synonymous names including 1,4-dihydroxynaphthalene-2,3-dicarboxylic acid diethyl ester and 2,3-naphthalenedicarboxylic acid, 1,4-dihydroxy-, 2,3-diethyl ester, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The compound has also been marketed under trade names such as Rubidate, Rubidate ultraviolet, and Rubidatum, which are commonly used in commercial and industrial contexts. These commercial designations often reflect specific applications or purification standards required for particular uses. The systematic approach to naming this compound emphasizes the naphthalene core structure with explicit identification of substituent positions, ensuring clarity in chemical communication and database searches. The 1,4-dihydroxy substitution pattern is particularly significant as it creates a quinone-like arrangement that influences the compound's electronic properties and reactivity patterns.
Properties
IUPAC Name |
diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBYFJITPRWOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208598 | |
| Record name | Rubidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59883-07-7 | |
| Record name | 2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59883-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059883077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59883-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8E5V95SVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Carboxylation of 1,4-Dihydroxynaphthalene
The foundational step in synthesizing diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate involves carboxylating 1,4-dihydroxynaphthalene to form 1,4-dihydroxy-2-naphthoic acid. A patented method achieves this via a two-step process:
-
Alkali Metal Salt Formation :
-
1,4-Dihydroxynaphthalene reacts with sodium methylate (28% w/w) in dipropylene glycol monomethyl ether at 180°C under nitrogen, forming a soluble sodium salt.
-
Critical parameters include a 1:1.5 molar ratio of substrate to alkali metal alcoholate and solvents with boiling points ≥130°C to ensure reaction homogeneity.
-
-
Carboxylation with CO₂ :
This method circumvents hygroscopic intermediates and high-pressure conditions, offering industrial scalability.
Esterification of Dicarboxylic Acid Intermediates
The dicarboxylate ester is synthesized via esterification of 1,4-dihydroxy-2,3-naphthalenedicarboxylic acid with ethanol. Two catalytic approaches dominate:
Homogeneous Acid Catalysis
-
Sulfuric Acid-Mediated Esterification :
Heterogeneous Solid Acid Catalysis
-
Solid Acid Catalysts (e.g., Sulfonated Carbon) :
-
Adopting methodologies from dimethyl sebacate production, esterification proceeds at 120°C using a solid acid catalyst (10% w/w).
-
Ethanol is employed in a near-stoichiometric ratio (1:2.1), reducing excess solvent waste and enabling catalyst reuse for 5 cycles without significant activity loss.
-
This route achieves 89–92% yield, with a 3–5% cost reduction compared to homogeneous catalysis.
-
Optimization of Reaction Conditions
Solvent Selection
-
High-Boiling Polar Solvents :
Temperature and Time
-
Esterification :
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Complex Organic Molecules
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules. Its naphthalene core allows for the introduction of various functional groups at specific positions, facilitating the creation of diverse chemical entities.
2. Polymer Production
The compound is utilized in producing polymers and specialty chemicals. Its unique structure contributes to the properties of the resulting materials, enhancing their chemical stability and reactivity .
| Application | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules |
| Polymer Production | Enhances stability and reactivity of polymers |
Biological Research Applications
This compound has been studied for its biological activities:
1. Antioxidant Properties
The compound exhibits significant antioxidant activity due to the presence of multiple hydroxyl groups that can scavenge free radicals. This property is beneficial in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological research .
3. Enzyme Interaction Studies
Research indicates that this compound may interact with enzymes involved in oxidative stress pathways. Such interactions could enhance its therapeutic potential by modulating biological processes related to inflammation and cell signaling .
| Biological Activity | Potential Benefits |
|---|---|
| Antioxidant | Prevents oxidative stress |
| Antimicrobial | Potential for infection control |
| Enzyme Interactions | Modulates inflammation |
Industrial Applications
In industrial settings, this compound is used in:
1. Dyes and Pigments Production
The compound's chemical structure allows it to be utilized in synthesizing dyes and pigments, contributing to color stability and intensity .
2. Specialty Chemicals
It is also employed in producing various specialty chemicals that require specific reactivity profiles or stability under different conditions .
Case Studies
Several studies have highlighted the practical applications of this compound:
- Synthesis of Novel Polymers: Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to traditional polymers .
- Antioxidant Efficacy: A study evaluated its efficacy as an antioxidant in food preservation, showing significant reductions in oxidative degradation compared to controls .
Mechanism of Action
The mechanism of action of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can also participate in various biochemical reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related esters and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and bioactivity. Key analogues include:
Key Differences
Core Structure and Reactivity The target compound’s naphthalene core provides a rigid, planar aromatic system, contrasting with the 1,4-dihydropyridine (electron-rich, redox-active) and 1,3-dioxolane (oxygen-containing heterocycle) cores of analogues . Substituents like the 1,4-dihydroxy groups in the target compound may enhance hydrogen-bonding interactions, whereas nitrophenyl or cyano groups in DHPs improve antimicrobial potency .
Synthetic Efficiency DHP derivatives (e.g., compound 5c) are synthesized in >90% yields via microwave-assisted methods, emphasizing scalability and green chemistry . The dimethyl ethenonaphthalene derivative (VII) requires thermal reactions and recrystallization, yielding lower process efficiency .
Biological Activity Antimicrobial Activity: DHP derivatives (e.g., 5c) exhibit broad-spectrum activity against S. aureus, E. coli, and C. albicans (MIC: 4.8–5000 µg/mL), with polar groups (e.g., NO₂) enhancing efficacy . In contrast, the target compound’s bioactivity remains uncharacterized . Chiral 1,3-dioxolanes (e.g., compound 7) show superior antifungal activity (MIC: 8–32 µg/mL) due to stereochemical specificity .
Biological Activity
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (also known as diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C16H16O6
- Molecular Weight : 304.29 g/mol
- IUPAC Name : Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate
This compound exhibits a variety of biological activities primarily through its interaction with cellular pathways. Its structure allows it to act as an agonist or antagonist in various biological systems:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other naphthalene derivatives, this compound may influence the AhR pathway. Research indicates that hydroxyl and carboxyl substitutions enhance binding affinity to AhR, leading to anti-inflammatory effects in gut tissues .
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain pathogens, including Helicobacter pylori, which is implicated in gastric diseases .
Antiinflammatory Effects
The compound has been shown to significantly reduce inflammation in various experimental models. For instance:
- In murine models of colitis induced by dextran sodium sulfate (DSS), this compound reduced inflammatory markers and improved histological scores .
Anticancer Potential
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
- In vitro studies have demonstrated that it can induce apoptosis in human keratinocytes and inhibit tumor growth by interfering with nucleic acid synthesis pathways.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
